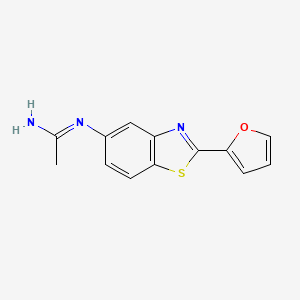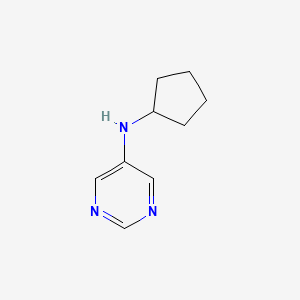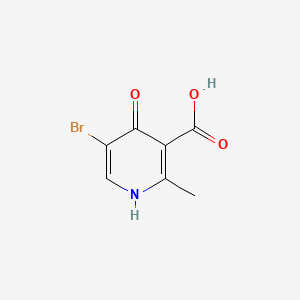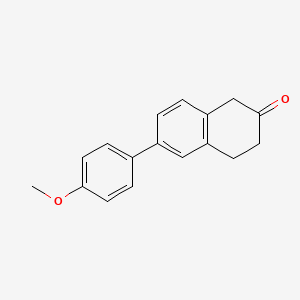
6-(4-methoxyphenyl)-3,4-dihydronaphthalen-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Methoxyphenyl)-3,4-dihydronaphthalen-2(1H)-one is a complex organic compound characterized by its unique molecular structure This compound is part of the naphthalene derivatives family and contains a methoxyphenyl group attached to its core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-methoxyphenyl)-3,4-dihydronaphthalen-2(1H)-one typically involves multiple steps, starting with the construction of the naphthalene core. One common approach is the Friedel-Crafts acylation, where 4-methoxybenzene is reacted with naphthalene in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions require careful control of temperature and stoichiometry to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors and advanced purification techniques to achieve high yields and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered to enhance the sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 6-(4-Methoxyphenyl)-3,4-dihydronaphthalen-2(1H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound, leading to the formation of corresponding quinones.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound, resulting in the formation of dihydro derivatives.
Substitution: Halogenation reactions using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst can introduce halogen atoms at specific positions on the aromatic ring.
Major Products Formed:
Aplicaciones Científicas De Investigación
Chemistry: In the field of chemistry, 6-(4-methoxyphenyl)-3,4-dihydronaphthalen-2(1H)-one is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its interaction with biological targets can provide insights into the mechanisms of various biological processes.
Medicine: In medicine, this compound is being investigated for its therapeutic properties. It has been studied for its anti-inflammatory, antioxidant, and anticancer activities, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and stability make it suitable for various applications in material science and manufacturing.
Mecanismo De Acción
The mechanism by which 6-(4-methoxyphenyl)-3,4-dihydronaphthalen-2(1H)-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
6-(3-Methoxyphenyl)-3,4-dihydronaphthalen-2(1H)-one
6-(2-Methoxyphenyl)-3,4-dihydronaphthalen-2(1H)-one
6-(4-Methoxyphenyl)-2,3-dihydronaphthalen-1(2H)-one
Uniqueness: 6-(4-Methoxyphenyl)-3,4-dihydronaphthalen-2(1H)-one stands out due to its specific substitution pattern and the position of the methoxy group on the phenyl ring. This structural difference can lead to variations in reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C17H16O2 |
|---|---|
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
6-(4-methoxyphenyl)-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C17H16O2/c1-19-17-8-5-12(6-9-17)13-2-3-15-11-16(18)7-4-14(15)10-13/h2-3,5-6,8-10H,4,7,11H2,1H3 |
Clave InChI |
GDPAKIRDIKXKSQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=CC3=C(CC(=O)CC3)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


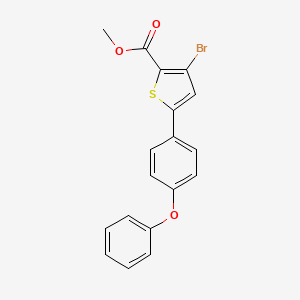
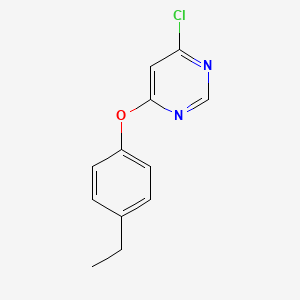
![N-[2-(1-piperidinyl)ethyl]-3-Pyridinemethanamine](/img/structure/B15365807.png)
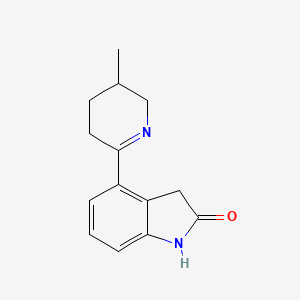

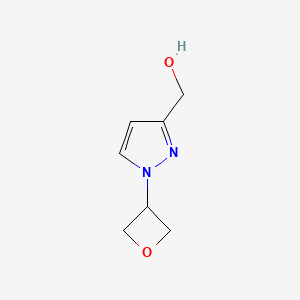

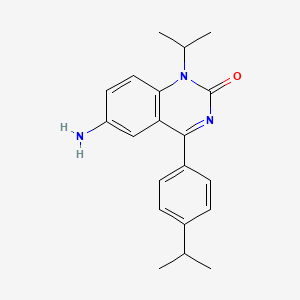
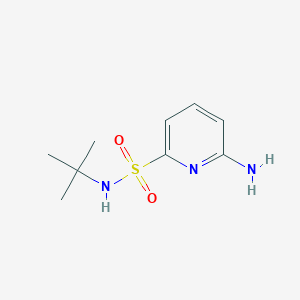
![2-Methoxy-7,8-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B15365850.png)
